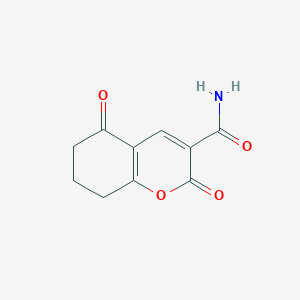

2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

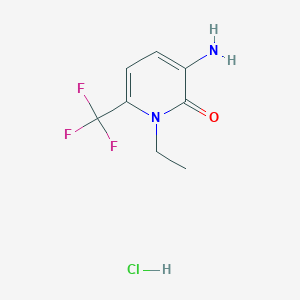

2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide is a chemical compound with the CAS Number: 85831-03-4 . It has a molecular weight of 207.19 and is typically stored at room temperature . The compound is usually available in powder form .

Synthesis Analysis

A novel one-pot three-step method for the synthesis of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives via hydrolysis of 4-cyanobuta-1,3-dienolate salts has been developed . This method has been used to create chromenes that contain a 2-pyrone scaffold, which is present in many well-known natural and synthetic biologically active compounds .Molecular Structure Analysis

The InChI code for 2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide is1S/C10H9NO4/c11-9(13)6-4-5-7(12)2-1-3-8(5)15-10(6)14/h4H,1-3H2,(H2,11,13) . Chemical Reactions Analysis

The synthesis of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives involves the hydrolysis of 4-cyanobuta-1,3-dienolate salts .Physical And Chemical Properties Analysis

2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide is a powder that is stored at room temperature . It has a molecular weight of 207.19 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Diversity-Oriented Synthesis : A novel method for synthesizing derivatives of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide via hydrolysis of 4-cyanobuta-1,3-dienolate salts has been developed. This method is significant for generating a library of compounds containing the 2-pyrone scaffold, common in many biologically active natural and synthetic compounds (Vodolazhenko et al., 2012).

Eco-Friendly Synthesis Approach : An eco-friendly synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides has been achieved using aqueous sodium carbonate or hydrogen carbonate solution at room temperature. This represents a significant advancement in sustainable chemical synthesis (Proença & Costa, 2008).

Biological and Pharmacological Research

Antimicrobial Applications : Some derivatives of 2-oxo-2H-chromene-3-carboxamide have shown promising results in in vitro antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Azab et al., 2017).

Antioxidant and Antibacterial Properties : Derivatives of 4H-chromene-3-carboxamide synthesized under solvent-free conditions have exhibited significant antioxidant and antibacterial activities, highlighting their potential in medicinal chemistry (Chitreddy & Shanmugam, 2017).

Advanced Material and Sensor Development

- Fluorescent Probe Development : Nitro-3-carboxamide coumarin derivatives have been proposed as novel fluorescent chemosensors for selective detection of Cu(II) ions in aqueous solutions, demonstrating the application of these compounds in sensor technology (Bekhradnia et al., 2016).

Eigenschaften

IUPAC Name |

2,5-dioxo-7,8-dihydro-6H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c11-9(13)6-4-5-7(12)2-1-3-8(5)15-10(6)14/h4H,1-3H2,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHCRKPCEIKNPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C(=O)O2)C(=O)N)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B2980786.png)

![N-[(8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methyl]oxirane-2-carboxamide](/img/structure/B2980788.png)

![8-Bromo-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B2980790.png)

![Benzo[d][1,3]dioxol-5-yl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2980793.png)

![3-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline](/img/structure/B2980794.png)

![1-[(5-Chloro-2-fluorophenyl)sulfonyl]propan-2-one](/img/structure/B2980795.png)

![8-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2980797.png)